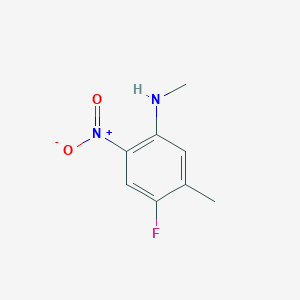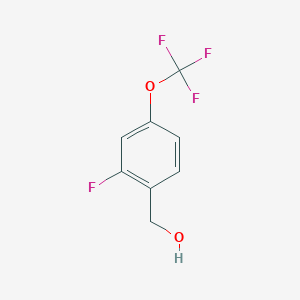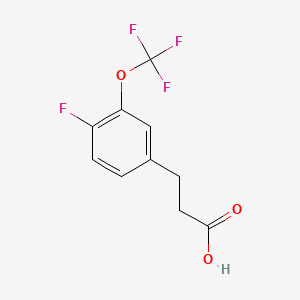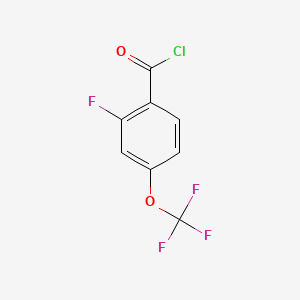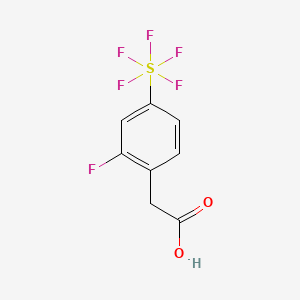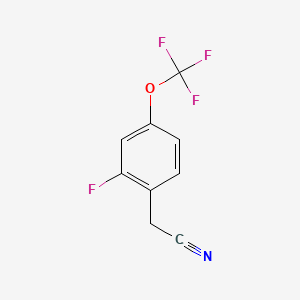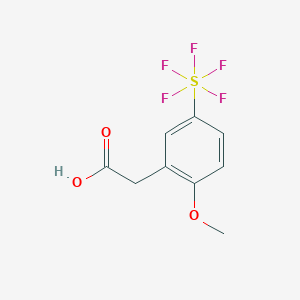
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid
Vue d'ensemble
Description
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is an organic compound with the molecular formula C9H9F5O3S and a molecular weight of 292.22 g/mol . This compound is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a phenylacetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid typically involves the introduction of the pentafluorosulfur group into the phenylacetic acid structure. One common method involves the reaction of 2-methoxyphenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the pentafluorosulfur group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pentafluorosulfur group can be reduced under specific conditions to form a less fluorinated sulfur compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid include:
2-Methoxy-5-(trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different chemical properties and reactivity.
2-Methoxy-5-(chlorosulfur)phenylacetic acid: The presence of a chlorosulfur group alters its chemical behavior compared to the pentafluorosulfur group.
2-Methoxy-5-(fluorosulfur)phenylacetic acid:
Propriétés
IUPAC Name |
2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUOWRSDCBUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


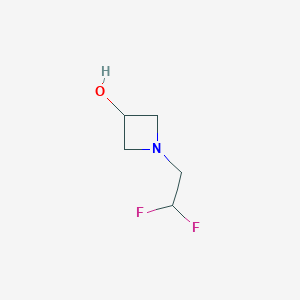
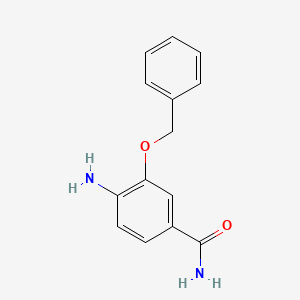
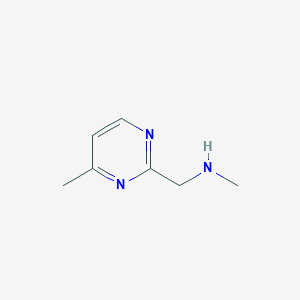
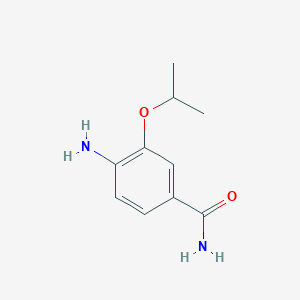
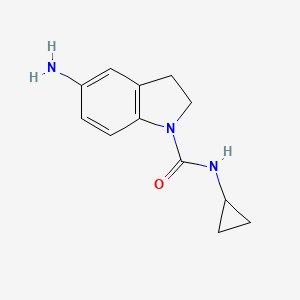

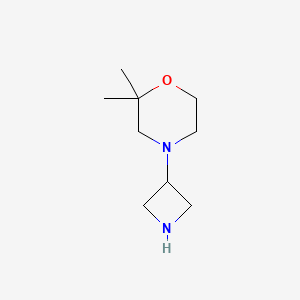
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)
